molecular formula C21H16ClN3O B2973145 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine CAS No. 330189-42-9

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2973145
CAS No.: 330189-42-9
M. Wt: 361.83
InChI Key: CBWZQLTYYOWMRF-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative known for its potential applications in various scientific fields. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used in cancer therapy, also targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-26-17-10-8-16(9-11-17)23-21-24-19-12-7-15(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWZQLTYYOWMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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